3,4-二-O-乙酰基-D-木糖醛

描述

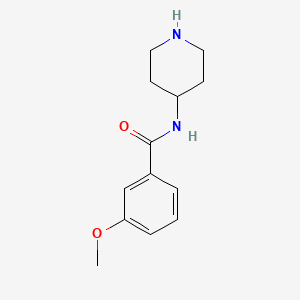

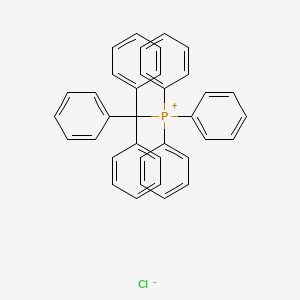

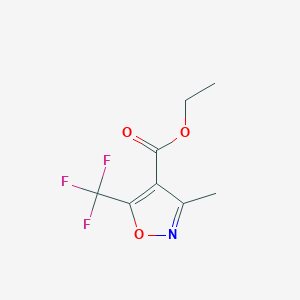

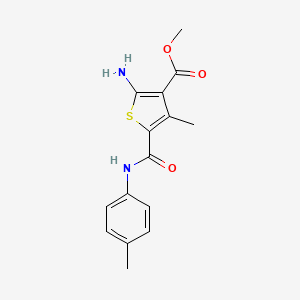

3,4-Di-O-acetyl-D-xylal is a sterically hindered substrate analogue of the natural L-xylal . It has a molecular weight of 200.19 and its IUPAC name is 2,3-di-O-acetyl-1,5-anhydro-4-deoxy-D-threo-pent-4-enitol .

Synthesis Analysis

The synthesis of 3,4-Di-O-acetyl-D-xylal can be achieved from D-Xylopyranosyl bromide, 2,3,4-triacetate . It can also be used to synthesize stereoselective reaction products with carbohydrate derivatives .Molecular Structure Analysis

The molecular structure of 3,4-Di-O-acetyl-D-xylal is represented by the linear formula C9H12O5 . The InChI code is 1S/C9H12O5/c1-6(10)13-8-3-4-12-5-9(8)14-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9-/m1/s1 .Chemical Reactions Analysis

3,4-Di-O-acetyl-D-xylal can react with azides and hydroxymethyl groups to produce formyl and formate groups . It can also be used in Pd-catalyzed C–C bond formation in carbohydrates .科学研究应用

木聚糖及其工业应用

木聚糖,一种主要的半纤维素,是通过 (1-4) 糖苷键连接的 β-D-木糖吡喃糖基单元的线性聚合物。木聚糖的乙酰化,包括添加像 3,4-二-O-乙酰基-D-木糖醛中的乙酰基团,在其工业应用中起着至关重要的作用。木聚糖及其衍生物由于其生化特性,在各个行业中得到广泛应用。酶复合物,特别是木聚糖酶,主要由丝状真菌产生,对于木聚糖的水解至关重要。这些酶,包括内切 1,4-β-木聚糖酶和 β-木糖苷酶,被广泛应用于动物饲料补充、食品和饮料制造、纺织、纤维素浆漂白以及乙醇和木糖醇的生产。木聚糖酶促分解为其组成糖和乙酰基团促进了这些过程,提高了产品质量和生产效率(Polizeli 等人,2005 年)。

木聚糖乙酰化在植物生长和生物质利用中的作用

木聚糖乙酰化,特别是在木糖基残基的 O-2 和 O-3 位,对于植物生长和次生壁的结构完整性至关重要。对拟南芥 TBL32 和 TBL33 的研究阐明了它们在木聚糖乙酰化中的重要作用,影响次生壁沉积。这些基因的突变导致木聚糖乙酰含量降低,影响植物形态和机械强度。对木聚糖乙酰化途径的详细了解为操纵植物生物质以提高生物燃料产量提供了见解。由于乙酰化模式的变化,木聚糖结构的改变表明了基因工程的潜在目标,旨在提高生物质在工业中的质量(Yuan 等人,2016 年)。

未来方向

作用机制

Target of Action

3,4-Di-O-acetyl-D-xylal, also known as [(3R,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate, is a biochemical compound used in proteomics research

Mode of Action

It is known to be a sterically hindered substrate analogue of the natural l-xylal . This suggests that it may interact with its targets in a similar manner to L-xylal, potentially leading to changes in the activity or function of these targets.

Biochemical Pathways

It is used in the synthesis of stereoselective reaction products with carbohydrate derivatives , indicating that it may play a role in carbohydrate metabolism or related pathways.

Pharmacokinetics

It is soluble in dcm, dmf, dmso, etoac, and meoh , suggesting that it may have good bioavailability when administered in suitable formulations.

Result of Action

3,4-Di-O-acetyl-D-xylal has been shown to react with azides and hydroxymethyl groups to produce formyl and formate groups . This indicates that it may have a role in the formation of these groups in biological systems, potentially leading to changes at the molecular and cellular levels.

Action Environment

It is recommended to be stored at 0 to 8 °c , suggesting that temperature may affect its stability.

属性

IUPAC Name |

[(3R,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-6(10)13-8-3-4-12-5-9(8)14-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKCFBYWQGPLSJ-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC=CC1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1COC=C[C@H]1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

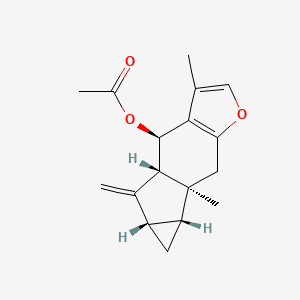

Q1: What is the significance of the reaction of 3,4-Di-O-acetyl-D-xylal with carbon monoxide and hydrogen?

A1: This reaction, known as hydroformylation, is significant because it allows for the synthesis of anhydrodeoxyheptoses. [] Specifically, it yields 4,5-di-O-acetyl-2,6-anhydro-3-deoxy-aldehydo-d-lyxo-hexose (I) and 4,5,di-O-acetyl-2,6-anhydro-3-deoxy-aldehydo-d-xylo-hexose (II). [, ] This reaction is particularly interesting as it allows for the creation of more complex sugars from simpler starting materials.

Q2: How does the stereochemistry of 3,4-Di-O-acetyl-D-xylal affect its reactivity in hydroformylation reactions?

A2: Research indicates that the stereochemistry of the starting glycal plays a crucial role in determining the stereochemical outcome of the hydroformylation reaction. [, ] For instance, the reaction of 3,4-Di-O-acetyl-D-xylal with carbon monoxide and deuterium leads to the cis-addition of the reagents across the double bond, resulting in the formation of specific stereoisomers of anhydrodeoxyhexitols. []

Q3: Can you explain the use of 3,4-Di-O-acetyl-D-xylal in synthesizing alkyl 2,3-dideoxy-2-enopyranosid-4-uloses?

A3: 3,4-Di-O-acetyl-D-xylal serves as a precursor for synthesizing various alkyl 2,3-dideoxy-2-enopyranosid-4-uloses. [] For example, reacting it with ethanol under boron trifluoride catalysis yields a mixture of ethyl 4-O-acetyl 2,3-dideoxy-D-glycero-pent-2-enopyranosides. [] These can then be separated and further modified to obtain desired derivatives.

Q4: What is the role of manganese dioxide in reactions involving 3,4-Di-O-acetyl-D-xylal derivatives?

A4: Manganese dioxide functions as a selective oxidizing agent in these reactions. [, ] Interestingly, its action is dependent on the stereochemistry of the substrate. For instance, the α-D anomer of ethyl 2,3-dideoxy-4-O-acetyl-D-glycero-pent-2-enopyranoside readily oxidizes to the corresponding α,β-unsaturated ketone, while the β-D anomer remains unreactive. []

Q5: How is nuclear magnetic resonance (NMR) spectroscopy utilized in studying 3,4-Di-O-acetyl-D-xylal and its derivatives?

A5: NMR spectroscopy proves to be an indispensable tool for structural characterization and understanding the conformational preferences of 3,4-Di-O-acetyl-D-xylal and its derivatives. [, ] Analysis of NMR spectra, including those of deuterated analogs, helps confirm structural assignments, elucidate stereochemistry, and provide insights into conformational preferences. [, ]

Q6: Beyond hydroformylation and oxidation, what other synthetic applications does 3,4-Di-O-acetyl-D-xylal have?

A6: 3,4-Di-O-acetyl-D-xylal is a versatile building block in carbohydrate chemistry. It can be used to synthesize optically active 2-alkoxy-2H-pyran-3(6H)-ones, which act as valuable dienophiles in Diels-Alder cycloadditions. [] This allows for the creation of complex cyclic compounds with defined stereochemistry.

Q7: Has 3,4-Di-O-acetyl-D-xylal been used in synthesizing glycosides?

A7: Yes, 3,4-Di-O-acetyl-D-xylal can be converted to its brominated form, acetobromoxylose, which is then used for synthesizing various alkyl β-D-xylopyranosides using either vitamin B12 or BF3-etherate as catalysts. [] This highlights the versatility of 3,4-Di-O-acetyl-D-xylal in accessing diverse carbohydrate derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

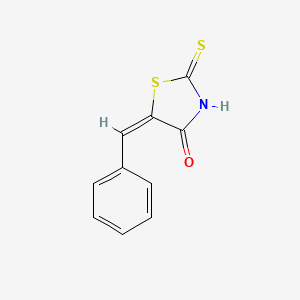

![4-[5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B1635046.png)

![ethyl 7-oxo-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1635087.png)